molecular formula C12H10FNO2S B138684 Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate CAS No. 132089-37-3

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B138684
CAS No.: 132089-37-3
M. Wt: 251.28 g/mol
InChI Key: XFUVBMWVICIKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an ethyl ester group at the 4-position and a 3-fluorophenyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate typically involves the condensation of 3-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using ethyl bromoacetate under basic conditions to yield the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate has been studied for its anticancer properties. Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that thiazole compounds with structural modifications, including the incorporation of fluorine, showed enhanced antiproliferative activities against melanoma and prostate cancer cell lines with IC50 values in the low nanomolar range .

Mechanism of Action:
The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, modifications to the thiazole ring can enhance binding affinity to target proteins involved in cell proliferation and apoptosis .

Agricultural Applications

Pesticide Development:
Thiazole derivatives, including this compound, have been explored for their potential as agrochemicals. The compound's structural characteristics allow it to interact with biological systems in pests, potentially disrupting their metabolic processes. Research has indicated that certain thiazole-based compounds demonstrate effective insecticidal and fungicidal properties, making them candidates for new pesticide formulations .

Material Science

Synthesis of Functional Materials:
In material science, compounds like this compound are being investigated for their role in synthesizing functional materials. The unique electronic properties of thiazoles make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups can enhance the thermal stability and electronic characteristics of these materials .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer activity against melanoma and prostate cancerIC50 values in low nanomolar range
Agricultural ChemistryPotential use as insecticides and fungicidesEffective against various pests
Material ScienceSynthesis of functional materials for electronicsEnhanced electronic properties

Case Studies

Case Study 1: Anticancer Activity
A study published in PMC evaluated a series of thiazole derivatives, including this compound. The results showed that modifications to the thiazole ring significantly impacted cytotoxicity against cancer cell lines, with some derivatives achieving IC50 values as low as 0.021 μM, comparable to established anticancer agents like colchicine .

Case Study 2: Pesticide Efficacy
Research conducted on the insecticidal properties of thiazole derivatives demonstrated that this compound exhibited significant activity against common agricultural pests. The study highlighted its potential as an environmentally friendly alternative to traditional pesticides, emphasizing its selective toxicity towards pests while minimizing harm to beneficial insects .

Comparison with Similar Compounds

    Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate: Similar structure but with the fluorine atom at the 4-position of the phenyl ring.

    Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring, which can influence its electronic properties and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties .

Biological Activity

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer, antibacterial, and antifungal domains. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a fluorophenyl group and an ethyl carboxylate moiety. The presence of the fluorine atom is believed to enhance its biological activity through increased lipophilicity and altered electronic properties.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit potent anticancer properties. For instance:

  • In vitro studies have shown that compounds with similar structures can inhibit various cancer cell lines, demonstrating IC50 values in the low micromolar range. For example, derivatives of thiazole have been reported to have IC50 values as low as 0.06 µM against specific cancer types, indicating strong antiproliferative effects .
  • Structure-Activity Relationship (SAR) studies suggest that the presence of electron-withdrawing groups like fluorine enhances cytotoxicity. For example, compounds with a 4-fluorophenyl group have shown significant activity against human liver hepatocellular carcinoma (HepG2) cells .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHepG2<0.1
Compound ANCI-H522 (Lung)0.124
Compound BHT29 (Colon)0.1

Antibacterial Activity

This compound also exhibits notable antibacterial properties:

  • In vitro tests have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound demonstrated promising activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antibacterial Activity of this compound

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus32
Bacillus subtilis16
Escherichia coli>64

Case Studies

  • Antitumor Efficacy : A study involving ethyl thiazole derivatives showed that modifications at the phenolic position significantly impacted their cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular pathways involved in cell cycle regulation .
  • Mechanism of Action : Research has indicated that similar thiazole compounds may act by inhibiting key enzymes involved in tumor growth and proliferation, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Properties

IUPAC Name

ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUVBMWVICIKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569505
Record name Ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132089-37-3
Record name Ethyl 2-(3-fluorophenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132089-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.